

An In-depth Technical Guide to 4,4',4"-Trifluorotriyl Alcohol

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Compound of Interest

Compound Name: *4,4',4"-Trifluorotriyl Alcohol*

Cat. No.: B1303400

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CAS Number: 379-57-7 Synonyms: Tris(4-fluorophenyl)methanol

This technical guide provides a comprehensive overview of **4,4',4"-Trifluorotriyl Alcohol**, a fluorinated analogue of triphenylmethanol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, potential applications, and spectroscopic characterization.

Physicochemical Properties

4,4',4"-Trifluorotriyl Alcohol is a solid, appearing as a white to orange or green powder or crystalline solid at room temperature.^{[1][2][3][4]} The introduction of fluorine atoms onto the phenyl rings significantly influences the electronic properties of the triyl group, which can affect its reactivity and the stability of corresponding carbocations or ethers.

Property	Value	Reference(s)
CAS Number	379-57-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₉ H ₁₃ F ₃ O	[1] [2] [4] [5]
Molecular Weight	314.31 g/mol	[2] [3] [5]
Melting Point	91.0 - 95.0 °C	[2] [3]
Boiling Point (Predicted)	408.7 ± 40.0 °C	[5]
Physical Form	Solid (powder/crystal)	[1] [2] [3] [4]
Appearance	White to Orange to Green	[1] [2] [3] [4]
Solubility in Water	No data available	[4]
Solubility in Organic Solvents	Expected to be soluble in common organic solvents like THF, DCM, and ethyl acetate based on the properties of similar triaryl-alcohols.	

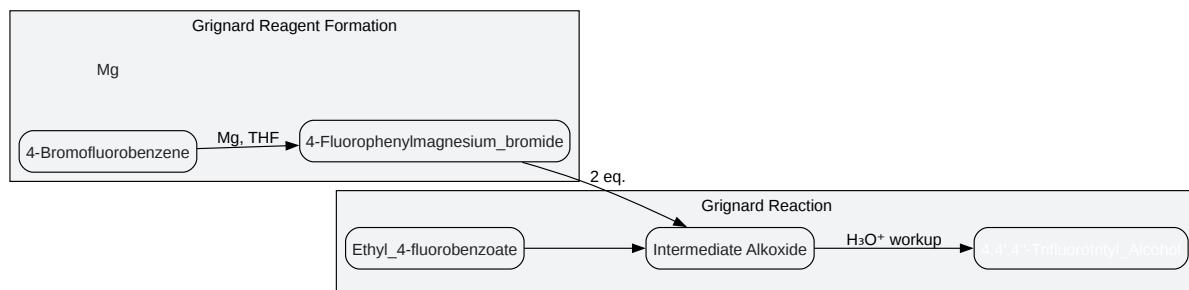
Synthesis

The primary and most logical method for the synthesis of **4,4',4"-Trifluorotriyl Alcohol** is through a Grignard reaction. This involves the reaction of a Grignard reagent derived from a fluorinated benzene derivative with a suitable carbonyl compound.

Proposed Synthesis Pathway: Grignard Reaction

A plausible synthetic route involves the reaction of 4-fluorophenylmagnesium bromide with ethyl 4-fluorobenzoate. In this reaction, two equivalents of the Grignard reagent add to the ester, forming the tertiary alcohol after an acidic workup.

Alternatively, the reaction of 4-fluorophenylmagnesium bromide with 4,4'-difluorobenzophenone would also yield the desired product.



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Proposed synthesis of **4,4',4''-Trifluorotriyl Alcohol** via Grignard reaction.

Experimental Protocol: General Procedure for Grignard Synthesis of Triarylmethanols

The following is a generalized protocol based on the synthesis of similar triaryl-alcohols. This should be adapted and optimized for the specific synthesis of **4,4',4''-Trifluorotriyl Alcohol**.

Materials:

- Magnesium turnings
- Iodine crystal (optional, for initiation)
- 4-Bromofluorobenzene
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ethyl 4-fluorobenzoate or 4,4'-difluorobenzophenone

- Hydrochloric acid or Ammonium chloride (for workup)
- Anhydrous sodium sulfate or magnesium sulfate
- Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

- Grignard Reagent Formation:
 - All glassware must be rigorously dried to exclude moisture.
 - Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to the magnesium. The reaction is initiated, which may require gentle heating or the addition of an iodine crystal.
 - The reaction mixture is stirred until the magnesium is consumed.
- Reaction with Carbonyl Compound:
 - The solution of the carbonyl compound (e.g., ethyl 4-fluorobenzoate) in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature (typically 0 °C to room temperature).
 - The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Workup and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
 - The product is extracted with an organic solvent such as ethyl acetate.

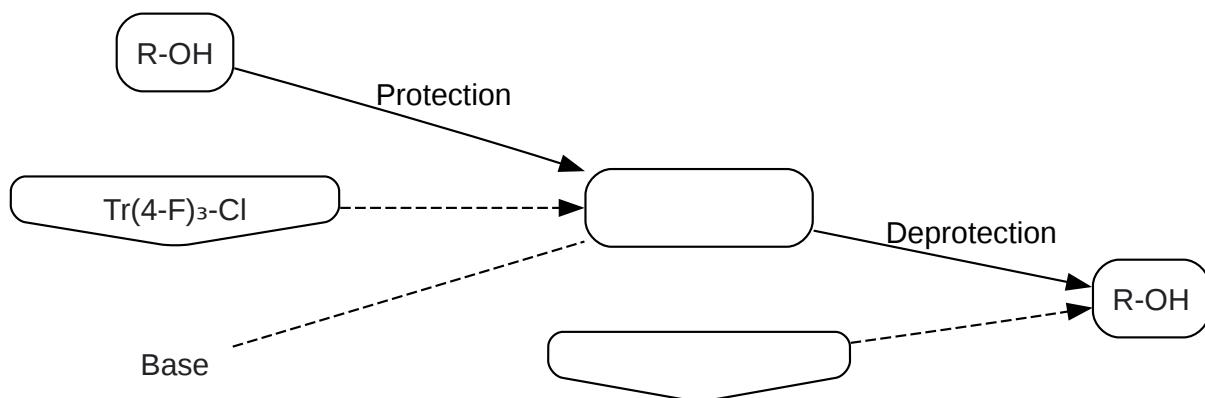
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Applications in Research and Drug Development

The trityl group and its derivatives are widely used as protecting groups for hydroxyl functions in organic synthesis, particularly in nucleoside and carbohydrate chemistry. The fluorine atoms in the 4,4',4"-trifluorotriyl group are expected to be electron-withdrawing, which would decrease the stability of the corresponding trityl cation. This modification would make the trifluorotriyl group more acid-stable compared to the standard trityl or methoxy-substituted trityl groups, allowing for orthogonal deprotection strategies.

Use as a Protecting Group

The 4,4',4"-Trifluorotriyl group can be introduced by reacting the alcohol with 4,4',4"-trifluorotriyl chloride in the presence of a base like pyridine or triethylamine. The increased acid stability of the resulting trifluorotriyl ether would allow for the selective removal of other more acid-labile protecting groups in the presence of the trifluorotriyl group. Deprotection of the trifluorotriyl group would likely require stronger acidic conditions compared to the standard trityl group.



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General workflow for protection and deprotection using the trifluorotrityl group.

The unique electronic properties imparted by the fluorine atoms could be advantageous in the synthesis of complex molecules, including drug candidates, where precise control over protecting group stability is crucial.

Spectroscopic Data

Detailed experimental spectroscopic data for **4,4',4"-Trifluorotrityl Alcohol** is not readily available in public databases. However, based on the structure and general principles of spectroscopy, the following characteristic signals can be predicted.

¹H NMR

- Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.5 ppm. The fluorine substitution will influence the chemical shifts and coupling patterns of the aromatic protons.
- Hydroxyl Proton (-OH): A singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 2-5 ppm.

¹³C NMR

- Carbinol Carbon (C-OH): A singlet expected in the downfield region, likely around δ 80-90 ppm.
- Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 110-150 ppm). Carbon atoms directly bonded to fluorine will show characteristic coupling ($^1J_{\text{cf}}$).

¹⁹F NMR

- A single resonance is expected for the three equivalent fluorine atoms, likely in the typical range for aryl fluorides.

Infrared (IR) Spectroscopy

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} .
- C-O Stretch: A strong absorption in the fingerprint region, typically around 1000-1200 cm^{-1} .

- C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
- Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry

- Molecular Ion (M⁺): A peak corresponding to the molecular weight of 314.31 m/z.
- Fragmentation: A prominent fragment corresponding to the loss of a hydroxyl group to form the stable trifluorotriyl cation [C₁₉H₁₂F₃]⁺ would be expected.

Safety Information

4,4',4''-Trifluorotriyl Alcohol should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available and predicted information for **4,4',4''-Trifluorotriyl Alcohol**. Further experimental investigation is required to fully characterize this compound and explore its potential applications in organic synthesis and drug development.

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